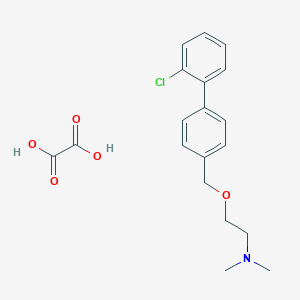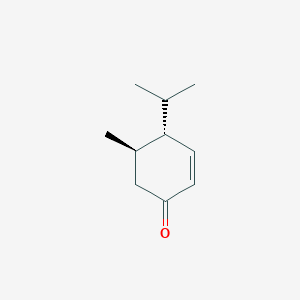
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is a cyclic ketone that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and cytokines. It may also act as an acetylcholinesterase inhibitor, which could explain its potential use as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of tumor cells and to have insecticidal properties. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe compound for use in different applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one in lab experiments is its low toxicity profile, which makes it a potentially safe compound for use in different applications. However, one of the limitations of using this compound is its limited solubility in water, which could affect its bioavailability and efficacy in different applications.
Future Directions
There are several future directions for the study of ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one. One potential direction is to investigate its potential use as a treatment for other diseases, such as Parkinson's disease. Another direction is to study its potential use as a plant growth regulator and as an insecticide in agriculture. Additionally, further studies could investigate the mechanism of action of this compound and its potential use as a precursor for the synthesis of other compounds.
Synthesis Methods
((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one can be synthesized through various methods, including the oxidation of 5-methylcyclohex-2-en-1-one using potassium permanganate or the reaction of 4-methylcyclohexanone with isobutylmagnesium chloride followed by oxidation with chromic acid. Another method involves the reaction of 4-methylcyclohexanone with isobutylmagnesium chloride followed by dehydration using sulfuric acid.
Scientific Research Applications
((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been studied for its potential applications in different fields of scientific research. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an antitumor agent and as a treatment for Alzheimer's disease. In agriculture, ((4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been evaluated for its potential use as a plant growth regulator and as an insecticide. In industry, this compound has been studied for its potential use as a flavoring agent and as a precursor for the synthesis of other compounds.
properties
CAS RN |
102245-21-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
XQTVBJNIDHXCNX-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C[C@H]1C(C)C |
SMILES |
CC1CC(=O)C=CC1C(C)C |
Canonical SMILES |
CC1CC(=O)C=CC1C(C)C |
synonyms |
2-Cyclohexen-1-one,5-methyl-4-(1-methylethyl)-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




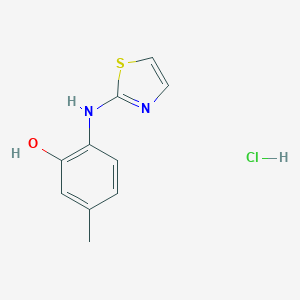
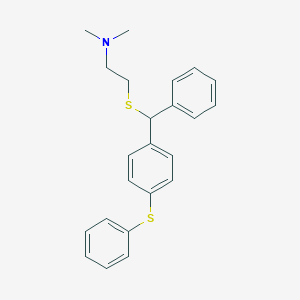

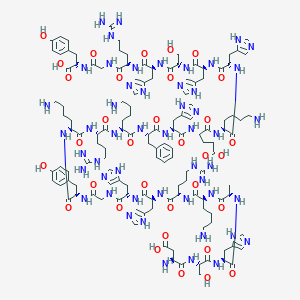
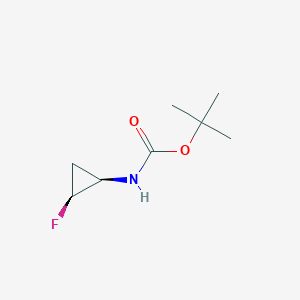
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
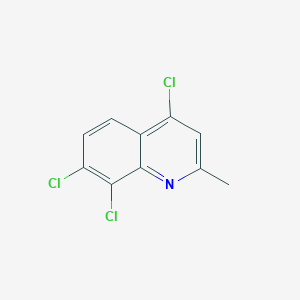
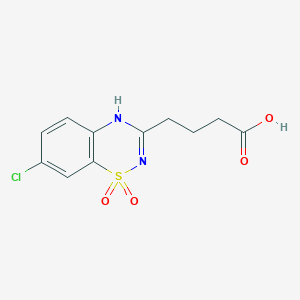

![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)


